molecular formula C22H30N2O6Si B14238922 (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 442905-55-7

(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate

Cat. No.: B14238922
CAS No.: 442905-55-7
M. Wt: 446.6 g/mol
InChI Key: GQQLMXAAXNECAR-UHFFFAOYSA-N
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Description

(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organosilicon compound that combines the properties of silanes and azo compounds. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of both silane and azo groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with methyl 4-hydroxybenzoate in an alkaline medium to form the azo compound.

    Silylation: The resulting azo compound is reacted with triethoxysilane in the presence of a catalyst, such as platinum or palladium, to introduce the triethoxysilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its ability to form covalent bonds with other molecules through its silane and azo groups. The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The azo group can participate in redox reactions, allowing the compound to act as a redox mediator in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    (Triethoxysilyl)methyl 4-[(E)-(4-methoxyphenyl)diazenyl]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    (Triethoxysilyl)methyl 4-[(E)-(4-chlorophenyl)diazenyl]benzoate: Contains a chloro group instead of an ethoxy group.

    (Triethoxysilyl)methyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate: Contains a nitro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate imparts unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

442905-55-7

Molecular Formula

C22H30N2O6Si

Molecular Weight

446.6 g/mol

IUPAC Name

triethoxysilylmethyl 4-[(4-ethoxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C22H30N2O6Si/c1-5-26-21-15-13-20(14-16-21)24-23-19-11-9-18(10-12-19)22(25)27-17-31(28-6-2,29-7-3)30-8-4/h9-16H,5-8,17H2,1-4H3

InChI Key

GQQLMXAAXNECAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC[Si](OCC)(OCC)OCC

Origin of Product

United States

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